{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate
Beschreibung
The compound {[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate is an ester derivative featuring a 3-fluorophenylacetate moiety linked to a carbamoyl group substituted with a 4-methylbenzyl group.
Eigenschaften
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-13-5-7-14(8-6-13)11-20-17(21)12-23-18(22)10-15-3-2-4-16(19)9-15/h2-9H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJRYBBMIVKZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound {[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20FNO3
- Molecular Weight : 303.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, which could be beneficial in managing hypercholesterolemia .
- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, potentially influencing signaling pathways related to inflammation and pain management.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiinflammatory | Exhibits potential anti-inflammatory effects through modulation of cytokine release. |
| Antitumor | Early studies indicate possible antitumor activity by inducing apoptosis in cancer cells. |
| Antimicrobial | Shows activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
Case Studies and Research Findings
- HMG-CoA Reductase Inhibition :
- Antitumor Activity :
- Antimicrobial Properties :
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Aromatic Rings
The 3-fluorophenyl group in the target compound distinguishes it from analogs with alternative substituents:
- {[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate (CAS 1351771-57-7, ) replaces fluorine with a methoxy group at the ortho position.
- Ethyl 2-(3-fluorophenyl)acetate (CAS 587-47-3, ) and Methyl 2-(3-fluorophenyl)acetate (CAS 64123-77-9, ) lack the carbamoyl group, resulting in simpler esters with lower molecular weights (~182.19 g/mol) and higher volatility.
Carbamoyl Group Variations
- [2-(N-methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate (CAS 732262-28-1, ) incorporates a benzoylamino group and N-methylanilino substituent.
- [(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate () features a sulfanyl bridge and cyclohexylmethyl group, enhancing bulkiness and conformational rigidity, which could reduce membrane permeability relative to the target compound.
Heterocyclic and Ureido Derivatives
- Compounds like Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a, ) integrate thiazole and piperazine rings. These structural additions increase molecular complexity (MW ~498.2 g/mol) and may target enzymes or receptors distinct from those interacting with the carbamoyl-ester scaffold.
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~345 g/mol) positions it within the "drug-like" range, whereas simpler analogs (e.g., Ethyl 2-(3-fluorophenyl)acetate, MW 182.19 g/mol) may lack sufficient complexity for targeted bioactivity.
- Fluorine’s electronegativity enhances lipophilicity (logP ~2–3 estimated), while methoxy or hydroxyl groups (e.g., methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate, ) introduce polarity, affecting solubility and absorption.
Tabulated Comparison of Key Compounds
*Assumed based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
